1-(Sulfinylamino)-4-(trifluoromethyl)benzene

Description

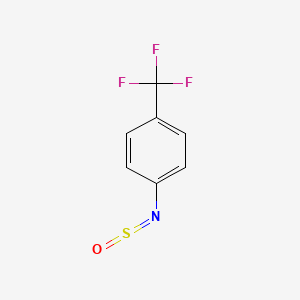

1-(Sulfinylamino)-4-(trifluoromethyl)benzene is a substituted benzene derivative characterized by a sulfinylamino (–N(H)S(O)–) group at the 1-position and a trifluoromethyl (–CF₃) group at the 4-position. The electron-withdrawing trifluoromethyl group enhances the compound’s stability and influences its electronic properties, which may impact reactivity in organic transformations or pharmacological activity .

Properties

IUPAC Name |

1-(sulfinylamino)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NOS/c8-7(9,10)5-1-3-6(4-2-5)11-13-12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJWEMMDNLQZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=S=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The sulfinylamino group can be introduced through the reaction of sulfinyl chlorides with amines under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Sulfinylamino)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfinylamino group to sulfenyl or thiol groups.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Sulfenyl or thiol derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Sulfinylamino)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of advanced materials with specific electronic and optical properties

Mechanism of Action

The mechanism by which 1-(sulfinylamino)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The sulfinylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Key Observations :

- Sulfur vs. Selenium Analogs: The replacement of sulfur with selenium (e.g., 1-(phenylseleno)-4-(trifluoromethyl)benzene) alters electronic properties and bioactivity. Selenium-containing compounds exhibit higher polarizability and distinct redox behavior, which may enhance their utility in enzyme inhibition (e.g., LDHA activity interference ).

- Sulfinylamino vs. Sulfonyl Groups: Sulfinylamino (–N(H)S(O)–) groups introduce chirality and moderate electron-withdrawing effects, whereas sulfonyl (–SO₂–) groups are stronger electron-withdrawing moieties, affecting reaction pathways in nucleophilic substitutions (e.g., brominated sulfonyl derivatives in material synthesis ).

- Trifluoromethyl Positioning : The para-substituted –CF₃ group in all analogs enhances thermal and metabolic stability, a critical feature in agrochemicals and pharmaceuticals .

Key Observations :

- Catalytic Efficiency : B(C₆F₅)₃-catalyzed hydrochlorination (92% yield ) outperforms traditional methods for chloro derivatives.

- Challenges in Etherification : Cross-etherification fails for 1-(trifluoromethyl)benzene derivatives at 120°C, indicating steric or electronic hindrance from –CF₃ .

- Purity Standards : Selenium analogs achieve >98% purity via GC-MS, critical for biological studies .

Key Observations :

- PAINS Interference: Selenium derivatives like 1-(phenylseleno)-4-(trifluoromethyl)benzene require validation to avoid false positives in high-throughput screening .

- Material Science : Conjugated systems (e.g., vinyl-linked trifluoromethylbenzenes) show promise in optoelectronic materials due to extended π-systems .

Biological Activity

1-(Sulfinylamino)-4-(trifluoromethyl)benzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound possesses a sulfinyl group attached to an amino group, along with a trifluoromethyl substituent on the benzene ring. This configuration enhances its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

2. Anticancer Activity

The anticancer properties of this compound have also been a focal point of research. In cellular assays, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A study reported an IC50 value of approximately 25 µM for MCF-7 cells, indicating potent anticancer activity.

3. Cytotoxicity and Safety Profile

While exploring its therapeutic potential, it is crucial to assess the cytotoxicity of this compound. Toxicological evaluations revealed that at lower concentrations (up to 50 µM), the compound exhibited minimal cytotoxic effects on normal human fibroblast cells, suggesting a favorable safety profile for further development.

The biological activity of this compound can be attributed to its ability to interact with key molecular targets within cells:

- Enzyme Inhibition : The sulfinyl group may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, potentially improving binding affinity to cell membrane receptors.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various sulfinamide derivatives, including this compound. The results indicated that modifications in the sulfinamide structure significantly influenced antimicrobial potency, with this compound emerging as one of the most effective derivatives tested .

- Anticancer Research : In a comparative study involving several compounds with similar structures, this compound demonstrated superior anticancer activity against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development into a therapeutic agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.